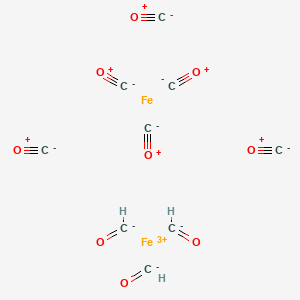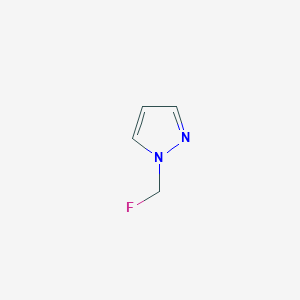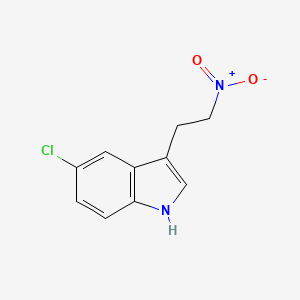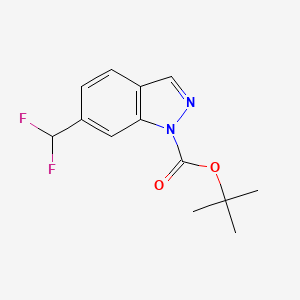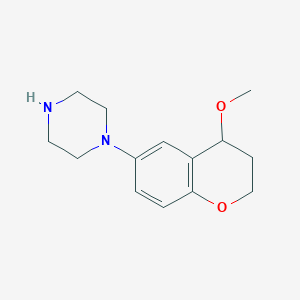![molecular formula C18H22N2O4S B13895835 tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)
tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a sulfonylamino group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate typically involves the reaction of 4-aminophenyl sulfone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 4-aminophenyl sulfone in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
- Oxidation of the sulfonylamino group leads to sulfone derivatives.
- Reduction of the nitro group results in the formation of an amino group.
- Substitution reactions yield various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. It may also be employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymer additives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring provides hydrophobic interactions, enhancing the binding affinity of the compound to its target. The tert-butyl group contributes to the overall stability and lipophilicity of the molecule, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
tert-butyl N-(4-ethynylphenyl)carbamate: This compound has an ethynyl group instead of a sulfonylamino group, leading to different reactivity and applications.
tert-butyl N-(4-cyanomethyl)phenylcarbamate:
tert-butyl N-(4-hydroxymethyl)phenylcarbamate: The hydroxymethyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions with biological targets.
Uniqueness: tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate is unique due to the presence of the sulfonylamino group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate |
InChI |
InChI=1S/C18H22N2O4S/c1-13-5-11-16(12-6-13)25(22,23)20-15-9-7-14(8-10-15)19-17(21)24-18(2,3)4/h5-12,20H,1-4H3,(H,19,21) |
Clave InChI |
WQPDAJCHQUQGOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)

![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
